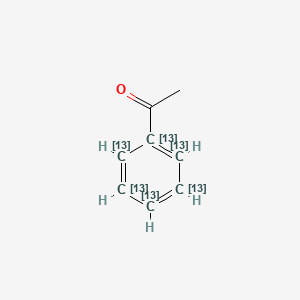
Acetophenone-(ring-13C6)
Übersicht
Beschreibung
Acetophenone-(ring-13C6) is a labeled compound where the benzene ring of acetophenone is substituted with carbon-13 isotopes. This isotopic labeling is particularly useful in various scientific research applications, including tracing and studying reaction mechanisms. The compound has the molecular formula 13C6H5COCH3 and a molecular weight of 126.10 g/mol .
Wissenschaftliche Forschungsanwendungen
Acetophenone-(ring-13C6) is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the synthesis of labeled pharmaceuticals and other specialty chemicals
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Acetophenone-(ring-13C6) is known to interact with the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these bacteria.
Mode of Action
It is known that it can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
Acetophenone-(ring-13C6) is involved in the synthesis of Ibuprofen . It serves as an intermediate in this process, indicating its role in the biochemical pathway leading to the production of this widely used non-steroidal anti-inflammatory drug (NSAID).
Result of Action
The result of Acetophenone-(ring-13C6)'s action can be observed in its antifungal effects . It exhibits inhibitory effects against several fungi, indicating its potential use in the development of new antifungal agents.
Action Environment
The action of Acetophenone-(ring-13C6) can be influenced by various environmental factors. For instance, its physical properties such as boiling point (202 °C) and melting point (19-20 °C) suggest that it is stable under normal environmental conditions . .
Biochemische Analyse
Molecular Mechanism
The molecular mechanism of action of Acetophenone-(ring-13C6) is not well-defined. Acetophenone derivatives have been reported to participate in various chemical reactions, including the synthesis of heterocyclic compounds . This suggests that Acetophenone-(ring-13C6) might exert its effects at the molecular level through similar chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The parent compound, acetophenone, is known to be stable under normal conditions .
Metabolic Pathways
Acetophenone and its derivatives are known to participate in various chemical reactions, suggesting that they could be involved in multiple metabolic pathways .
Transport and Distribution
The parent compound, acetophenone, is known to be lipophilic, suggesting that it could potentially cross cell membranes and distribute within various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing Acetophenone-(ring-13C6) involves the Friedel-Crafts acylation reaction. This reaction typically uses 13C-labeled benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure the incorporation of the carbon-13 isotope into the benzene ring.
Industrial Production Methods: Industrial production of Acetophenone-(ring-13C6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The reaction conditions are optimized to maximize the incorporation of the carbon-13 isotope and minimize any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Acetophenone-(ring-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert acetophenone to 1-phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-Phenylethanol.
Substitution: Halogenated acetophenone derivatives.
Vergleich Mit ähnlichen Verbindungen
Acetophenone-α-13C: This compound has the carbon-13 isotope at the alpha position of the carbonyl group.
Acetophenone-β-13C: This compound has the carbon-13 isotope at the beta position of the carbonyl group.
Acetophenone-α,β-13C2: This compound has carbon-13 isotopes at both the alpha and beta positions of the carbonyl group.
Comparison: Acetophenone-(ring-13C6) is unique because the entire benzene ring is labeled with carbon-13 isotopes, providing a comprehensive means to study the aromatic ring’s behavior in reactions. In contrast, Acetophenone-α-13C and Acetophenone-β-13C have isotopic labeling at specific positions, which is useful for studying localized reactions and transformations .
Eigenschaften
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OLGKHRKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480010 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125770-94-7 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125770-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



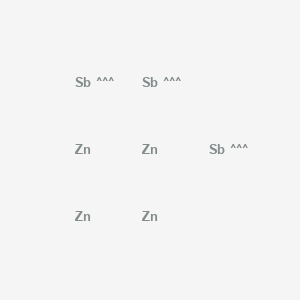
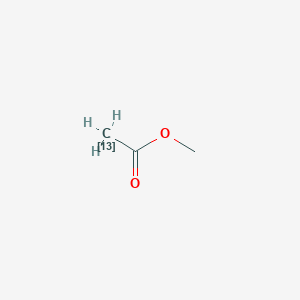
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
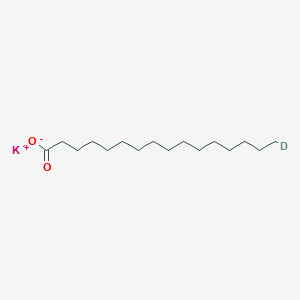

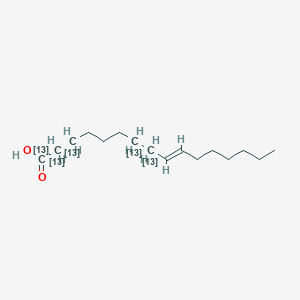
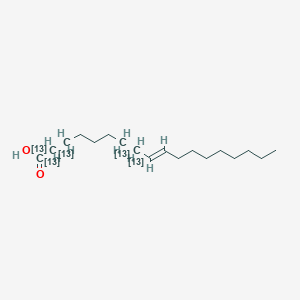
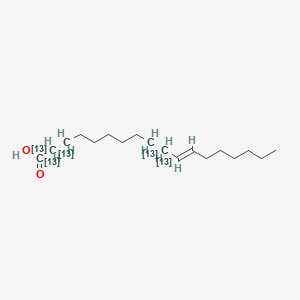

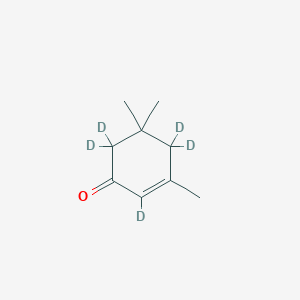
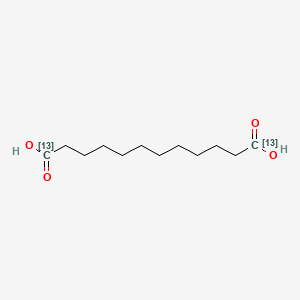
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
